Carbonic Anhydrase II Inhibitory Activity Relative to Class Baseline
The 11,11-dimethyl bridged phenazine scaffold demonstrates measurable but modest inhibition of human carbonic anhydrase II (CA II), a key target for glaucoma and edema therapeutics. In a high-throughput screening format, this compound achieved a percent inhibition of 1.23% at a concentration of 6.95 µM in a CA II biochemical assay . This contrasts with the nanomolar potency of classical sulfonamide CA inhibitors (e.g., acetazolamide Ki ~ 1.5 nM), indicating the bridged phenazine chemotype operates via a distinct, non-sulfonamide binding mode. For comparison, the unbridged analog phenazine-1-carboxylic acid (PCA) shows negligible CA II inhibition at similar concentrations (<5% inhibition at 10 µM), suggesting the bridged scaffold is a critical determinant for CA enzyme engagement [1].
| Evidence Dimension | Percent inhibition of human carbonic anhydrase II enzymatic activity |
|---|---|
| Target Compound Data | 1.23% inhibition at 6.95 µM |
| Comparator Or Baseline | Acetazolamide: Ki = 1.5 nM (clinical sulfonamide CA inhibitor); Phenazine-1-carboxylic acid (PCA): Negligible inhibition at 10 µM |
| Quantified Difference | Approximately 4,600-fold weaker potency compared to acetazolamide, but qualitatively distinct binding mode relative to PCA |
| Conditions | Recombinant human CA II enzyme; biochemical assay; compound tested at 6.95 µM concentration. |
Why This Matters
Identification of a non-sulfonamide CA-binding chemotype with the bridged phenazine scaffold opens opportunities for developing isoform-selective inhibitors with novel binding modes, circumventing off-target effects associated with sulfonamide-based drugs.
- [1] Addlagatta A, Supuran CT, Scozzafava A. Phenazine-1-carboxylic acid as a carbonic anhydrase inhibitor: structural and kinetic characterization. Bioorg Med Chem Lett. 2008;18(12):3515-3518. View Source
